molecular formula C27H34N4O2 B3787269 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

Cat. No.: B3787269
M. Wt: 446.6 g/mol
InChI Key: KPKGRCLJZRFJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazole rings are found in many biologically active compounds and are a focus of many synthetic organic chemistry research efforts .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the piperidine ring, and the benzamide group. Each of these functional groups can undergo a variety of chemical reactions. For example, the pyrazole ring can participate in various substitution and addition reactions .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs that contain pyrazole rings work by interacting with enzymes or receptors in the body .

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O2/c1-21-24(20-30(3)28-21)19-29(2)27(32)23-9-11-25(12-10-23)33-26-14-17-31(18-15-26)16-13-22-7-5-4-6-8-22/h4-12,20,26H,13-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKGRCLJZRFJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
Reactant of Route 2
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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
Reactant of Route 3
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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
Reactant of Route 4
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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
Reactant of Route 5
Reactant of Route 5
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
Reactant of Route 6
Reactant of Route 6
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

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